molecular formula C22H28N2O3S2 B12472580 N-(2,6-diethylphenyl)-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

N-(2,6-diethylphenyl)-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B12472580
M. Wt: 432.6 g/mol
InChI Key: VXWGKPIHKFGTHA-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Sulfonamide Group: This is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Methylsulfanyl Group:

    Final Coupling: The final step involves coupling the intermediate with 2,6-diethylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE: shares similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of N-(2,6-DIETHYLPHENYL)-4-(METHYLSULFANYL)-3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C22H28N2O3S2/c1-4-16-9-8-10-17(5-2)21(16)23-29(26,27)18-11-12-20(28-3)19(15-18)22(25)24-13-6-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3

InChI Key

VXWGKPIHKFGTHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3

Origin of Product

United States

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